molecular formula C32H38O19 B591362 Helicianeoide A CAS No. 496066-82-1

Helicianeoide A

Cat. No.: B591362
CAS No.: 496066-82-1
M. Wt: 726.637
InChI Key: IJTSOAGIKDWSEB-UYNSXLGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Helicianeoide A is a natural compound belonging to the class of isoflavones. It is extracted from the bean curd fruit genus and is characterized by its yellow crystalline solid form and bitter taste. The compound is less soluble in solvents, with limited solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Helicianeoide A can be synthesized through various chemical reactions involving the coupling of specific precursor molecules. The detailed synthetic routes and reaction conditions are often proprietary and may involve multiple steps of organic synthesis, including protection and deprotection of functional groups, selective oxidation, and glycosylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the roots of Helicia erratica Hook. f. The extraction process may include solvent extraction, purification through chromatography, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Helicianeoide A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Helicianeoide A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Helicianeoide A involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .

Comparison with Similar Compounds

Helicianeoide A is unique among isoflavones due to its specific structural features and biological activities. Similar compounds include:

This compound stands out due to its distinct glycosylation pattern and higher potency in certain biological assays .

Properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O19/c1-10-19(37)24(42)29(51-31-26(44)23(41)21(39)17(49-31)9-46-30-25(43)20(38)15(36)8-45-30)32(47-10)50-28-22(40)18-14(35)6-13(34)7-16(18)48-27(28)11-2-4-12(33)5-3-11/h2-7,10,15,17,19-21,23-26,29-39,41-44H,8-9H2,1H3/t10-,15+,17+,19-,20-,21+,23-,24+,25+,26+,29+,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTSOAGIKDWSEB-UYNSXLGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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